Pyrrocaine
Overview
Description
Pyrrocaine is a local anesthetic drug known for its efficacy in blocking motor and sensory nerves. It is chemically identified as N-(2,6-Dimethylphenyl)-2-(pyrrolidin-1-yl)acetamide. This compound’s anesthetic properties are comparable to those of lidocaine, but it is considered to be somewhat safer, with fewer side effects such as methemoglobinemia .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrocaine involves the formation of an amide bond between 2,6-dimethylaniline and chloroacetyl chloride, followed by the displacement of the halogen by pyrrolidine . The reaction conditions typically involve:
Step 1: Amide formation between 2,6-dimethylaniline and chloroacetyl chloride.
Step 2: Displacement of the remaining halogen by pyrrolidine to complete the synthesis.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product. The process involves stringent control of reaction conditions and purification steps to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Pyrrocaine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within this compound, altering its pharmacological properties.
Substitution: this compound can undergo substitution reactions, particularly at the amide and aromatic positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Pyrrocaine has several scientific research applications, including:
Chemistry: Used as a model compound in the study of local anesthetics and their chemical properties.
Biology: Investigated for its effects on nerve cells and its potential use in neurobiology research.
Medicine: Primarily used as a local anesthetic in dental and minor surgical procedures.
Industry: Utilized in the formulation of various pharmaceutical products due to its anesthetic properties.
Mechanism of Action
Pyrrocaine exerts its effects by inhibiting sodium influx through voltage-gated sodium channels in the neuronal cell membrane of peripheral nerves . This inhibition prevents the generation of action potentials, thereby blocking nerve signal conduction and producing an anesthetic effect. The molecular targets include the sodium channels, and the pathways involved are primarily related to nerve impulse transmission.
Comparison with Similar Compounds
Procaine: Another local anesthetic with a similar mechanism of action but different chemical structure.
Lidocaine: Widely used local anesthetic with a faster onset and longer duration of action compared to pyrrocaine.
Articaine: A modern alternative to procaine and lidocaine, known for its superior efficacy and safety profile.
Uniqueness of this compound: this compound is unique in its balance of efficacy and safety. It provides effective anesthesia with fewer side effects compared to some other local anesthetics. Its chemical structure allows for specific interactions with sodium channels, making it a valuable compound in both clinical and research settings.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-pyrrolidin-1-ylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11-6-5-7-12(2)14(11)15-13(17)10-16-8-3-4-9-16/h5-7H,3-4,8-10H2,1-2H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCGKECKIVYHTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2210-64-2 (mono-hydrochloride) | |
Record name | Pyrrocaine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002210777 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9046150 | |
Record name | Pyrrocaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID50086451 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2210-77-7 | |
Record name | Pyrrocaine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2210-77-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrrocaine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002210777 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrrocaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PYRROCAINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D47L94CPW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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